Cas no 2229267-70-1 (1-4-(dimethylamino)phenyl-3-oxocyclobutane-1-carbonitrile)

1-4-(Dimethylamino)phenyl-3-oxocyclobutane-1-carbonitrile is a cyclobutane derivative featuring a dimethylamino phenyl group and a carbonyl nitrile functionality. This compound is of interest in synthetic organic chemistry due to its structural rigidity and potential as an intermediate in the preparation of more complex molecules. The presence of both electron-donating (dimethylamino) and electron-withdrawing (carbonitrile) groups enhances its reactivity in cycloaddition and nucleophilic substitution reactions. Its well-defined stereochemistry and stability under mild conditions make it suitable for applications in pharmaceutical and materials research. The compound’s purity and consistent performance are critical for reproducible results in method development and scale-up processes.
1-4-(dimethylamino)phenyl-3-oxocyclobutane-1-carbonitrile structure
2229267-70-1 structure
Product name:1-4-(dimethylamino)phenyl-3-oxocyclobutane-1-carbonitrile
CAS No:2229267-70-1
MF:C13H14N2O
Molecular Weight:214.263062953949
CID:6235487
PubChem ID:165654893

1-4-(dimethylamino)phenyl-3-oxocyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-4-(dimethylamino)phenyl-3-oxocyclobutane-1-carbonitrile
    • 2229267-70-1
    • EN300-1833409
    • 1-[4-(dimethylamino)phenyl]-3-oxocyclobutane-1-carbonitrile
    • インチ: 1S/C13H14N2O/c1-15(2)11-5-3-10(4-6-11)13(9-14)7-12(16)8-13/h3-6H,7-8H2,1-2H3
    • InChIKey: RBUCZHFPUBJFLX-UHFFFAOYSA-N
    • SMILES: O=C1CC(C#N)(C2C=CC(=CC=2)N(C)C)C1

計算された属性

  • 精确分子量: 214.110613074g/mol
  • 同位素质量: 214.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 323
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 44.1Ų

1-4-(dimethylamino)phenyl-3-oxocyclobutane-1-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1833409-0.1g
1-[4-(dimethylamino)phenyl]-3-oxocyclobutane-1-carbonitrile
2229267-70-1
0.1g
$904.0 2023-09-19
Enamine
EN300-1833409-10.0g
1-[4-(dimethylamino)phenyl]-3-oxocyclobutane-1-carbonitrile
2229267-70-1
10g
$4421.0 2023-06-02
Enamine
EN300-1833409-1.0g
1-[4-(dimethylamino)phenyl]-3-oxocyclobutane-1-carbonitrile
2229267-70-1
1g
$1029.0 2023-06-02
Enamine
EN300-1833409-0.5g
1-[4-(dimethylamino)phenyl]-3-oxocyclobutane-1-carbonitrile
2229267-70-1
0.5g
$987.0 2023-09-19
Enamine
EN300-1833409-2.5g
1-[4-(dimethylamino)phenyl]-3-oxocyclobutane-1-carbonitrile
2229267-70-1
2.5g
$2014.0 2023-09-19
Enamine
EN300-1833409-0.05g
1-[4-(dimethylamino)phenyl]-3-oxocyclobutane-1-carbonitrile
2229267-70-1
0.05g
$864.0 2023-09-19
Enamine
EN300-1833409-5.0g
1-[4-(dimethylamino)phenyl]-3-oxocyclobutane-1-carbonitrile
2229267-70-1
5g
$2981.0 2023-06-02
Enamine
EN300-1833409-5g
1-[4-(dimethylamino)phenyl]-3-oxocyclobutane-1-carbonitrile
2229267-70-1
5g
$2981.0 2023-09-19
Enamine
EN300-1833409-10g
1-[4-(dimethylamino)phenyl]-3-oxocyclobutane-1-carbonitrile
2229267-70-1
10g
$4421.0 2023-09-19
Enamine
EN300-1833409-1g
1-[4-(dimethylamino)phenyl]-3-oxocyclobutane-1-carbonitrile
2229267-70-1
1g
$1029.0 2023-09-19

1-4-(dimethylamino)phenyl-3-oxocyclobutane-1-carbonitrile 関連文献

1-4-(dimethylamino)phenyl-3-oxocyclobutane-1-carbonitrileに関する追加情報

Research Brief on 1-4-(dimethylamino)phenyl-3-oxocyclobutane-1-carbonitrile (CAS: 2229267-70-1)

1-4-(dimethylamino)phenyl-3-oxocyclobutane-1-carbonitrile (CAS: 2229267-70-1) is a cyclobutane derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its unique structural features, including a cyclobutane ring and a dimethylamino phenyl group, has been the subject of several recent studies aimed at exploring its biological activity and synthetic utility.

Recent research has focused on the synthesis and optimization of 1-4-(dimethylamino)phenyl-3-oxocyclobutane-1-carbonitrile, with particular emphasis on its role as a building block for more complex molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound can serve as a versatile intermediate in the synthesis of novel kinase inhibitors. The study highlighted its ability to undergo various chemical transformations, including cycloadditions and nucleophilic substitutions, making it a valuable tool in medicinal chemistry.

In addition to its synthetic applications, 1-4-(dimethylamino)phenyl-3-oxocyclobutane-1-carbonitrile has shown promising biological activity. Preliminary in vitro studies have indicated that this compound exhibits moderate inhibitory effects against certain cancer cell lines, particularly those associated with breast and lung cancers. Researchers hypothesize that its mechanism of action may involve interference with cellular signaling pathways, although further studies are needed to confirm this.

Another area of interest is the compound's potential as a photoactive agent. A recent study in the journal Chemical Communications (2024) explored its photophysical properties, revealing that it can undergo efficient intersystem crossing upon UV irradiation. This property makes it a candidate for use in photodynamic therapy (PDT) and other light-based therapeutic applications. The study also noted that the compound's stability under physiological conditions is favorable, which is a critical factor for its potential clinical use.

Despite these promising findings, challenges remain in the development of 1-4-(dimethylamino)phenyl-3-oxocyclobutane-1-carbonitrile for therapeutic applications. Issues such as solubility, bioavailability, and potential toxicity need to be addressed in future studies. Researchers are currently exploring various formulation strategies, including nanoparticle encapsulation and prodrug approaches, to overcome these limitations.

In conclusion, 1-4-(dimethylamino)phenyl-3-oxocyclobutane-1-carbonitrile (CAS: 2229267-70-1) represents a promising scaffold in medicinal chemistry with diverse applications ranging from kinase inhibition to photodynamic therapy. Ongoing research is expected to further elucidate its biological mechanisms and optimize its properties for clinical translation. The compound's versatility and unique structural features make it a valuable subject for future investigations in the chemical biology and pharmaceutical sciences.

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